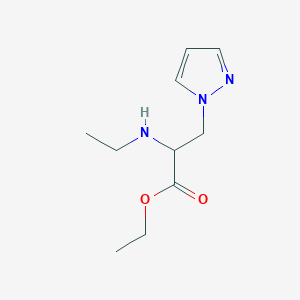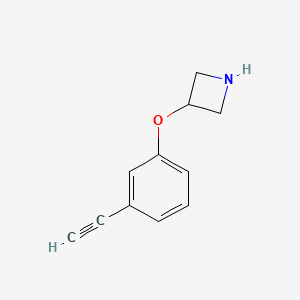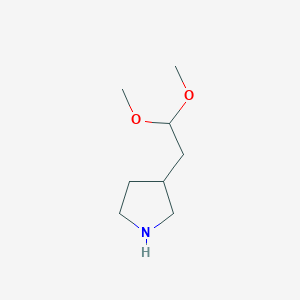
3-(2,2-Dimethoxyethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethoxyethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,2-dimethoxyethyl group. Pyrrolidines are known for their versatility in organic synthesis and their presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2,2-dimethoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethoxyethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrrolidines with different functional groups.
Scientific Research Applications
3-(2,2-Dimethoxyethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethoxyethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethoxyethyl group can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activity and use in medicinal chemistry.
Pyrrolidine-2-one: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis
Uniqueness
3-(2,2-Dimethoxyethyl)pyrrolidine is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(2,2-dimethoxyethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)5-7-3-4-9-6-7/h7-9H,3-6H2,1-2H3 |
InChI Key |
WPDUHWMJRNTNOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCNC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




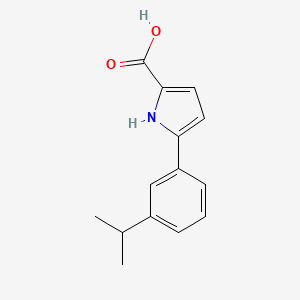
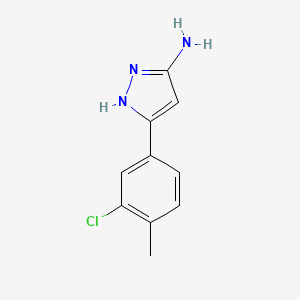
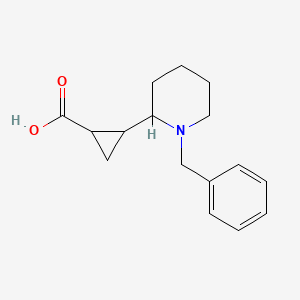
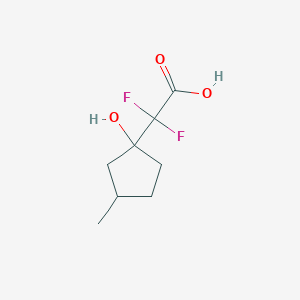
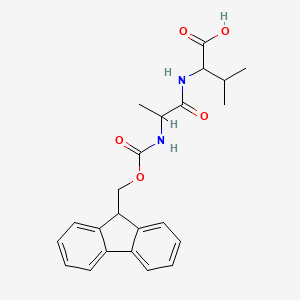
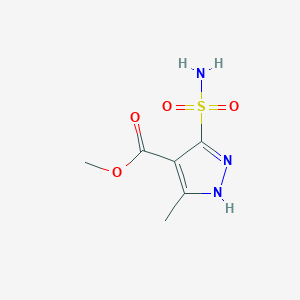
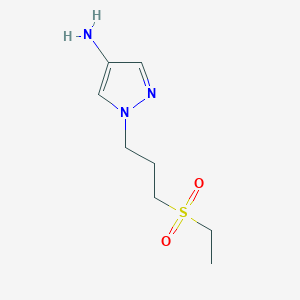
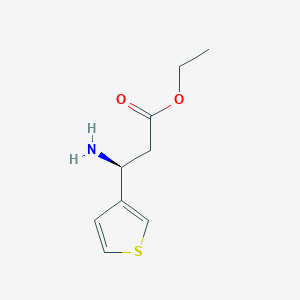
![2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B13536766.png)
